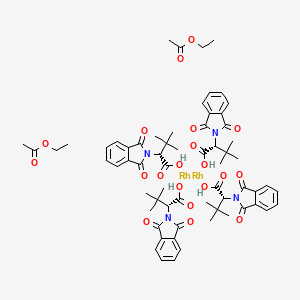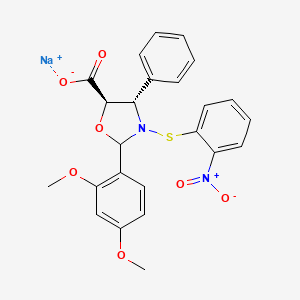
(4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt typically involves multi-step organic reactions. The process begins with the preparation of the oxazolidine ring, followed by the introduction of the phenyl, nitrophenyl, and dimethoxyphenyl groups. The final step involves the formation of the sodium salt. Common reagents used in these reactions include sodium hydride, dimethyl sulfate, and thiophenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its multiple functional groups enable it to interact with various biological targets, providing insights into biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate
- (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Potassium Salt
Uniqueness
Compared to similar compounds, (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt exhibits unique properties due to the presence of the sodium ion. This can influence its solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.
Properties
CAS No. |
614748-67-3 |
|---|---|
Molecular Formula |
C24H21N2NaO7S |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
sodium;(4S,5R)-2-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)sulfanyl-4-phenyl-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C24H22N2O7S.Na/c1-31-16-12-13-17(19(14-16)32-2)23-25(34-20-11-7-6-10-18(20)26(29)30)21(22(33-23)24(27)28)15-8-4-3-5-9-15;/h3-14,21-23H,1-2H3,(H,27,28);/q;+1/p-1/t21-,22+,23?;/m0./s1 |
InChI Key |
VYLUGWIJEDKAAK-DWBMBBFHSA-M |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2N([C@H]([C@@H](O2)C(=O)[O-])C3=CC=CC=C3)SC4=CC=CC=C4[N+](=O)[O-])OC.[Na+] |
Canonical SMILES |
COC1=CC(=C(C=C1)C2N(C(C(O2)C(=O)[O-])C3=CC=CC=C3)SC4=CC=CC=C4[N+](=O)[O-])OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




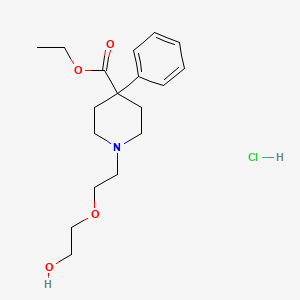
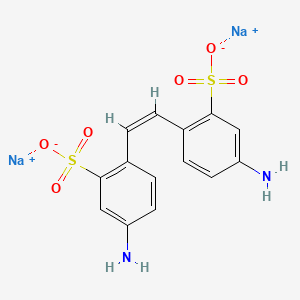
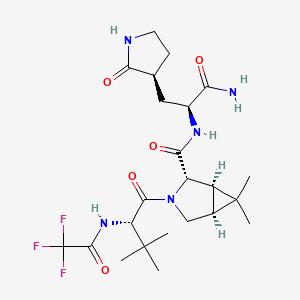
![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)

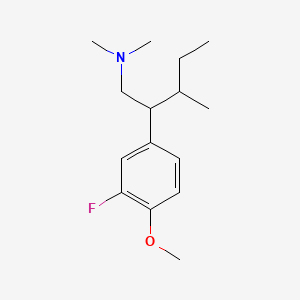


![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
